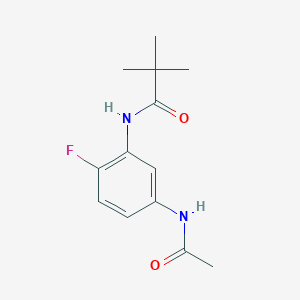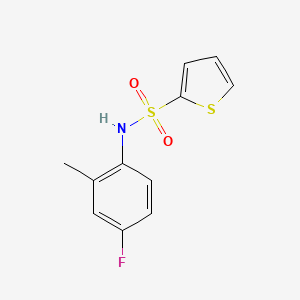![molecular formula C18H18N6O3S B7471365 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative of indole and has been studied for its ability to inhibit certain enzymes and receptors in the body. In
作用機序
The mechanism of action of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide involves the inhibition of enzymes and receptors in the body. The compound has been reported to bind to the active site of carbonic anhydrase and aldose reductase, thereby inhibiting their activity. Similarly, it has been reported to inhibit angiotensin-converting enzyme by binding to its active site. The inhibition of these enzymes and receptors leads to the suppression of certain physiological processes and has been linked to the treatment of several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide have been studied extensively in vitro and in vivo. The compound has been reported to exhibit significant inhibitory activity against carbonic anhydrase, aldose reductase, and angiotensin-converting enzyme. Inhibition of these enzymes has been linked to the treatment of diseases such as glaucoma, diabetes, and hypertension. Additionally, the compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic applications in several diseases.
実験室実験の利点と制限
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high yield and purity. Additionally, it exhibits significant inhibitory activity against several enzymes and receptors, making it a useful tool for studying their biological functions. However, the compound also has limitations. Its solubility in water is limited, which may affect its bioavailability and efficacy in in vivo studies. Additionally, the compound has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.
将来の方向性
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has several potential future directions for scientific research. The compound has been studied for its potential therapeutic applications in several diseases, and further studies may elucidate its efficacy and safety profile in clinical settings. Additionally, the compound has been reported to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic applications in several other diseases. Further studies may also explore the potential of this compound as a tool for studying the biological functions of enzymes and receptors. Finally, the synthesis method of this compound may be optimized further to improve its yield and purity, making it more accessible for scientific research.
合成法
The synthesis of 1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide involves the reaction of 3-(1-methyltetrazol-5-yl)aniline with 1-acetylindoline-2,3-dione in the presence of sulfuric acid. The resulting product is then treated with sulfamic acid to form the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学的研究の応用
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit inhibitory activity against several enzymes and receptors, including carbonic anhydrase, aldose reductase, and angiotensin-converting enzyme. These enzymes and receptors are involved in several physiological processes and their inhibition has been linked to the treatment of diseases such as glaucoma, diabetes, and hypertension.
特性
IUPAC Name |
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c1-12(25)24-9-8-13-11-16(6-7-17(13)24)28(26,27)20-15-5-3-4-14(10-15)18-19-21-22-23(18)2/h3-7,10-11,20H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQLQTKMIUFOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NN=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-3-fluoro-2-[(4-iodophenoxy)methyl]benzene](/img/structure/B7471284.png)

![5-[4-[2-(Difluoromethoxy)benzoyl]piperazine-1-carbonyl]-2-methylisoindole-1,3-dione](/img/structure/B7471303.png)
![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)



![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)